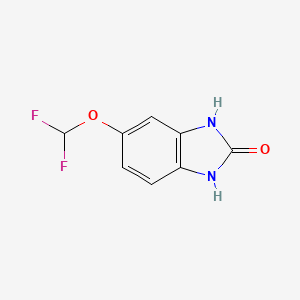

5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one

描述

5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a difluoromethoxy group, which can enhance its pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-methoxy-1H-benzo[d]imidazole-2-thiol.

Propargylation: The thiol group is then propargylated using propargyl bromide in the presence of a base.

Click Chemistry: The propargylated intermediate undergoes a click reaction with azides to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom if present in a thiol form.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Cyclization: The benzimidazole ring can be formed through cyclization reactions involving amido-nitriles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Nucleophiles: Sodium azide, potassium carbonate.

Catalysts: Copper sulfate, sodium ascorbate for click reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Substitution Products: Various substituted benzimidazoles depending on the nucleophile used.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- The compound is primarily researched for its potential as an antimicrobial agent . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial therapies .

2. Enzyme Inhibition

- It acts as an enzyme inhibitor , particularly targeting pathways involving benzimidazole derivatives. This property is crucial for its role in antimicrobial activity, as it can block the active sites of specific enzymes, preventing substrate access .

3. Industrial Applications

- Beyond medicinal uses, 5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one is utilized in the synthesis of advanced materials and serves as a precursor for other bioactive compounds .

Comparative Analysis with Related Compounds

A comparative study highlights the unique properties of this compound against similar compounds:

| Compound Name | Lipophilicity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 5-Methoxy-1H-benzo[d]imidazole-2-thiol | Moderate | Moderate | Low |

| 5-(Trifluoromethoxy)-1H-benzo[d]imidazole-2-thiol | High | High | Moderate |

| This compound | High | Superior | Promising |

The difluoromethoxy group enhances lipophilicity and metabolic stability, resulting in superior antimicrobial activity compared to its methoxy and trifluoromethoxy analogs .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound:

-

Antimicrobial Efficacy Study :

- A study demonstrated that this compound exhibited significant inhibitory effects against various Gram-positive and Gram-negative bacteria. The results suggested that the difluoromethoxy group plays a crucial role in enhancing membrane permeability and thus improving antibacterial activity.

- Enzyme Inhibition Research :

- Synthesis and Industrial Use Cases :

作用机制

The mechanism of action of 5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Pathways Involved: It affects pathways related to microbial growth and survival, making it effective as an antimicrobial agent.

相似化合物的比较

- 5-Methoxy-1H-benzo[d]imidazole-2-thiol

- 5-(Trifluoromethoxy)-1H-benzo[d]imidazole-2-thiol

Comparison:

- Uniqueness: The presence of the difluoromethoxy group in 5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one enhances its lipophilicity and metabolic stability compared to its methoxy and trifluoromethoxy analogs .

- Biological Activity: The difluoromethoxy derivative exhibits superior antimicrobial activity due to better cell membrane penetration .

生物活性

5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one is a compound belonging to the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.

Overview of the Compound

- Chemical Formula : C₈H₆F₂N₂O₂

- CAS Number : 1806469-15-7

- Molecular Weight : 182.14 g/mol

- IUPAC Name : 5-(difluoromethoxy)-1,3-dihydrobenzimidazol-2-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound exhibits enzyme inhibitory properties by binding to active sites, thereby blocking substrate access. This mechanism is crucial in its role as an antimicrobial agent.

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial therapies .

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including this compound, possess significant antibacterial activity. Studies have demonstrated that this compound can inhibit the growth of various pathogenic bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the difluoromethoxy group enhances the compound's lipophilicity and cell membrane penetration, contributing to its antimicrobial efficacy .

Comparative Analysis with Related Compounds

The presence of the difluoromethoxy group in this compound differentiates it from other benzimidazole derivatives. A comparison with similar compounds highlights its unique properties:

| Compound Name | Lipophilicity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 5-Methoxy-1H-benzo[d]imidazole-2-thiol | Moderate | Moderate | Low |

| 5-(Trifluoromethoxy)-1H-benzo[d]imidazole-2-thiol | High | High | Moderate |

| This compound | High | Superior | Promising |

The difluoromethoxy derivative exhibits enhanced antimicrobial activity compared to its methoxy and trifluoromethoxy analogs due to improved metabolic stability and cellular uptake .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzimidazole derivatives:

- Study on Antimicrobial Efficacy :

- Anticancer Studies :

常见问题

Q. Basic: What synthetic methodologies are recommended for synthesizing 5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one and its derivatives?

Answer:

The synthesis typically involves fluorinated benzimidazole scaffolds. A solvent-free one-pot approach using organocatalysts (e.g., thiourea derivatives) is efficient for constructing the benzimidazole core, achieving yields of 57–59% under microwave irradiation or conventional heating . Key steps include:

- Cyclocondensation : Reaction of o-phenylenediamine analogs with difluoromethoxy-containing carbonyl precursors.

- Functionalization : Post-synthetic modifications (e.g., sulfoxidation, thiolation) to introduce pharmacophoric groups .

- Purification : Recrystallization from ethanol or methanol to achieve >97% purity, verified by HPLC and melting point analysis (Tm = 239–243°C) .

Q. Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:

Use a combination of:

- Chromatography : Reverse-phase HPLC with UV detection at 305 nm, using a C18 column and acetonitrile/water mobile phase to resolve impurities (e.g., sulfonyl or sulfoxide byproducts) .

- Spectroscopy :

- 1H/13C NMR : Confirm substitution patterns (e.g., difluoromethoxy at C5, benzimidazolone tautomerism) .

- HRMS : Verify molecular weight (e.g., [M+H]+ = 217.08 for C8H6F2N2O2) .

- Thermal Analysis : Melting point consistency (239–243°C) as a purity indicator .

Q. Advanced: How can conflicting chromatographic data (e.g., unresolved impurities) be addressed during analytical method development?

Answer:

Contradictions in impurity resolution (e.g., co-elution of Impurities D and F) require:

- Mobile Phase Optimization : Adjust pH (e.g., 0.1% trifluoroacetic acid) or gradient elution to enhance separation .

- Column Screening : Test alternative stationary phases (e.g., HILIC or phenyl-hexyl columns) for polar impurities.

- Forced Degradation Studies : Expose the compound to heat, light, or hydrolytic conditions to identify degradation products and validate method robustness .

Q. Advanced: What experimental strategies are used to study structure-activity relationships (SAR) for benzimidazole derivatives in drug discovery?

Answer:

- QSAR Modeling : Use 2D-QSAR models trained on datasets of 131 benzimidazole derivatives to correlate substituent effects (e.g., electron-withdrawing groups at C5) with biological activity (e.g., IC50 against cancer cell lines) .

- Biological Assays :

- Crystallography : Resolve enantiomers (e.g., sulfoxide derivatives) via chiral HPLC to assess stereochemical impacts on potency .

Q. Advanced: How can excited-state intramolecular proton transfer (ESIPT) in benzimidazole derivatives be exploited for fluorescence sensing applications?

Answer:

- Structural Design : Introduce electron-donating/withdrawing groups (e.g., hydroxyl or nitro substituents) to modulate ESIPT efficiency. For example, 2-(2-hydroxyphenyl)benzimidazole derivatives exhibit large Stokes shifts (~200 nm) due to keto-enol tautomerism .

- Characterization :

- Fluorescence Spectroscopy : Measure quantum yield (Φ) and lifetime (τ) in solvents of varying polarity.

- DFT Calculations : Map potential energy surfaces to predict proton transfer barriers .

- Applications : Detect metal ions (e.g., Cu2+, Zn2+) via fluorescence quenching/enhancement in aqueous media .

Q. Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

Key challenges include:

- Reaction Scalability : Transition from microwave-assisted synthesis (small batches) to continuous flow reactors for improved yield and safety .

- Purification : Avoid column chromatography; instead, use recrystallization or aqueous workups for cost-effective scaling .

- Impurity Control : Monitor sulfoxide/sulfone byproducts using in-line PAT (Process Analytical Technology) tools during oxidation steps .

Q. Advanced: How can computational tools aid in optimizing the pharmacokinetic profile of benzimidazole-based drug candidates?

Answer:

- ADME Prediction : Use software (e.g., SwissADME) to calculate key parameters:

- Lipophilicity (LogP) : Target 2–3 for optimal membrane permeability.

- TPSA (Topological Polar Surface Area) : Aim for <90 Ų to enhance oral bioavailability .

- CYP Inhibition Screening : Virtual screening against cytochrome P450 isoforms (e.g., CYP3A4) to mitigate drug-drug interaction risks .

Q. Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential sulfoxide/sulfone fumes.

- Emergency Protocols : In case of ingestion, rinse mouth and contact a poison center immediately .

属性

IUPAC Name |

5-(difluoromethoxy)-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O2/c9-7(10)14-4-1-2-5-6(3-4)12-8(13)11-5/h1-3,7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSZJVSNGVDBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。